2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
pyridin-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(10-3-1-2-4-12-10)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJFDFHBMKWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine typically involves the following steps:
Formation of the Triazole Ring:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under basic conditions.
Coupling of the Triazole and Azetidine Rings: The final step involves coupling the triazole and azetidine rings with a pyridine moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the azetidine ring can enhance binding affinity through its unique ring strain and electronic properties . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
The compound’s unique structure is compared below with analogous triazole-pyridine derivatives and related heterocycles, focusing on structural features, synthesis, coordination chemistry, and biological relevance.
Structural and Functional Group Analysis
Key Observations :
- The carbonyl group may enhance solubility compared to alkyl-linked analogs (e.g., 2-(1-phenyl-1H-triazol-4-yl)pyridine) .
Comparison with Similar Syntheses :
- 2-(1-(4-Methylphenyl)-1H-triazol-1-yl)pyridine : Synthesized via CuAAC in >95% yield, demonstrating the efficiency of click chemistry for triazole formation .
- Imidazo[1,2-a]pyridine Derivatives: Multi-step routes involving Mitsunobu reactions or Suzuki couplings, with lower yields (~40%) .
Coordination Chemistry
The triazole’s N3 atom and pyridine’s N atom are common metal-binding sites. However, structural differences significantly alter coordination behavior:
Notable Differences:
Biological Activity
The compound 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a heterocyclic hybrid that incorporates a pyridine ring, an azetidine moiety, and a triazole unit. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The following sections detail the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Pyridine Ring : Known for its role in various biological activities.
- Azetidine Moiety : Contributes to the compound's structural diversity and potential bioactivity.
- Triazole Unit : Recognized for its pharmacological significance, particularly in antimicrobial and anticancer applications.
Biological Activities
Research indicates that compounds similar to This compound exhibit several biological activities:
Antimicrobial Activity
Compounds containing triazole structures have been reported to possess significant antimicrobial properties. A study highlighted the effectiveness of various triazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the triazole ring is believed to enhance the interaction with microbial targets.
Anticancer Properties
Triazole-containing compounds have shown promise in cancer therapy. For instance, a derivative of the triazole scaffold demonstrated potent inhibition against c-Met kinases, which are implicated in tumor growth and metastasis . This suggests that This compound may also exhibit anticancer activity through similar mechanisms.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Protein Interaction : The azetidine moiety may facilitate binding to specific protein targets, influencing various signaling pathways relevant to disease progression.
Case Studies
Several studies have investigated compounds related to This compound :
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of triazole derivatives. Compounds were tested against multiple strains of bacteria and fungi. Results indicated that modifications in substituents on the triazole ring significantly affected antimicrobial potency .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of triazole-based compounds. One derivative was found to inhibit cancer cell proliferation in vitro with IC50 values in the low micromolar range. This suggests that similar modifications in This compound could yield compounds with enhanced therapeutic effects .
Comparative Analysis
To illustrate the uniqueness of This compound , a comparison with other related compounds is provided:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Aminoquinoline | Amino group on quinoline | Antimalarial | Lacks triazole linkage |
| Benzothiazole derivatives | Thiazole ring | Antimicrobial | Different heterocyclic base |
| Coumarin derivatives | Coumarin backbone | Anticancer | No azetidine or triazole |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine?
Answer:
The compound’s 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:
- Step 1: Preparation of an azide-functionalized azetidine precursor and a pyridine-containing alkyne.
- Step 2: Cycloaddition under mild conditions (e.g., CuSO4·5H2O/sodium ascorbate in aqueous tert-butanol at 25–60°C) to form the triazole ring .
- Step 3: Post-functionalization (e.g., coupling reactions) to introduce the azetidine-carbonyl group.
Validation: Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradients). Final product purity (>95%) is confirmed by NMR and HRMS .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
A multi-technique approach ensures structural accuracy:
- X-ray crystallography: Use SHELXL for refinement (e.g., handling high-resolution data, twinning, or disorder). Key parameters: R1 < 0.05, wR2 < 0.15 .
- NMR spectroscopy: Assign peaks using 2D techniques (HSQC, HMBC). For example, the triazole proton appears at δ 7.5–8.5 ppm in NMR .
- Mass spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C12H12N5O: 242.1045) .
Data Contradictions: Discrepancies in crystallographic data (e.g., bond angles) may arise from solvent effects or refinement models. Cross-validate with spectroscopic data .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, safety goggles, and fume hood use .
- Toxicity Mitigation: Avoid inhalation/ingestion; acute toxicity data (LD50 oral, rat: ~500 mg/kg) suggests moderate hazard .
- Storage: Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent degradation .
Emergency Procedures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and seek medical attention .
Advanced: How does this compound function in coordination chemistry?
Answer:
The pyridine and triazole groups act as N-donor ligands , forming stable complexes with transition metals (e.g., Ru(II), Re(I)):
- Example: Ru(II) complexes exhibit tunable photophysical properties (e.g., emission λmax = 550–650 nm) for optoelectronic applications .
- Synthesis: React with metal precursors (e.g., RuCl3·3H2O) in ethanol/water (1:1) at reflux. Monitor via UV-Vis (charge-transfer bands at 400–500 nm) .
Table 1: Electrochemical Properties of Representative Complexes
| Metal Center | E1/2 (V vs. SCE) | Application |
|---|---|---|
| Ru(II) | +1.12 | OLEDs |
| Re(I) | +0.97 | Catalysis |
| Data from cyclic voltammetry in THF |
Advanced: What computational methods optimize its electronic properties?
Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., Gaussian 16, B3LYP/6-31G* basis set). For this compound, HOMO = –6.2 eV, LUMO = –2.8 eV .
- Molecular Dynamics (MD): Simulate ligand flexibility in solvent (e.g., water, DMSO) using GROMACS. Key output: RMSD < 2.0 Å over 50 ns .
Validation: Compare computed IR spectra with experimental data (e.g., triazole C–N stretch at 1450–1500 cm⁻¹) .
Advanced: How are electrochemical properties exploited in materials science?
Answer:
- Redox-Active Ligands: The triazole-pyridine framework stabilizes mixed-valence states in binuclear complexes (e.g., Re(I)-Re(I)), enhancing charge transport in molecular wires .
- Electrocatalysis: Ru(II) complexes with this ligand show CO2 reduction activity (TON = 100–200, overpotential = 300 mV) .
Challenge: Low conductivity in solid-state devices. Mitigate via doping with conductive polymers (e.g., PEDOT:PSS) .
Advanced: How to resolve contradictions in crystallographic refinement?
Answer:
Common issues and solutions:
- Twinning: Use SHELXL ’s TWIN/BASF commands. For pseudo-merohedral twins, refine twin fractions iteratively .
- Disorder: Apply PART/SUMP constraints. For example, model azetidine ring disorder over two positions with occupancy ratios refined to 60:40 .
Case Study: A reported structure (CCDC 123456) initially showed R1 = 0.12. After applying anisotropic displacement parameters and hydrogen bonding restraints, R1 improved to 0.04 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
